molecular formula C7H12O2 B092017 1-Propyne, 3-(1-ethoxyethoxy)- CAS No. 18669-04-0

1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No. B092017
CAS RN: 18669-04-0
M. Wt: 128.17 g/mol
InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Propyne, 3-(1-ethoxyethoxy)-, also known as 3-(2'-ethoxyethoxy)propyl, is a chemical of interest in various synthetic processes. It serves as a precursor or intermediate in the synthesis of a range of chemical compounds. The studies related to this compound explore its reactivity and potential applications in different chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 1-Propyne, 3-(1-ethoxyethoxy)-, has been explored in several studies. For instance, the reaction of 1-ethoxy-3-trimethylsilyl-1-propyne with various acetals in the presence of titanium tetrachloride leads to the formation of 2-carbethoxy allylic, dienic, or enynic trimethylsilanes. This process is characterized by its regioselectivity and often stereoselectivity, indicating a controlled synthesis pathway . Another study reports the synthesis of 3-(2'-ethoxyethoxy)propyl lithium from 1-chloro-3-(2'-ethoxyethoxy)-propane with a high yield, showcasing its potential as an anion polymerization initiator .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Propyne, 3-(1-ethoxyethoxy)- has been confirmed through various analytical techniques. For example, the structure of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol, a minor product from the reaction of bis(methoxy-NNO-azoxy)methane with formaldehyde, was confirmed by counter synthesis and X-ray diffraction analysis .

Chemical Reactions Analysis

Chemical reactions involving 1-Propyne, 3-(1-ethoxyethoxy)- derivatives demonstrate the compound's versatility. The cyclotetramerization of ethynyl ethers, including ethoxyethyne, leads to the formation of 1,3,5,7-tetra-alkoxycyclo-octatetraenes. Subsequent reactions can transform these tetraenes into various other compounds, such as cyclo-octatrienone and dioxa-adamantanes, through partial hydrolysis and treatment with acidified alcohols . Additionally, the treatment of 3-methoxy-1-phenyl-1-propyne with butyl-lithium generates a dianion with an allenic structure, which can undergo selective mono and bialkylation reactions to yield α-ethylenic aldehydes or ketones .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Propyne, 3-(1-ethoxyethoxy)-, the studies do imply that the compound and its derivatives exhibit properties that make them suitable for use in synthesis reactions. For instance, the ability to initiate anion polymerization suggests that the compound has reactive sites that can interact with a variety of chemical species . The successful synthesis of various derivatives also indicates that the compound can be manipulated under controlled conditions to achieve desired outcomes .

Scientific Research Applications

  • Cycloaddition Reactions : The compound reacts with saturated, unsaturated, or functional acetals in the presence of titanium tetrachloride, leading to the synthesis of 2-carbethoxy allylic, dienic, or enynic trimethylsilanes, in a regioselective and often stereoselective manner (Pornet, Rayadh, & Miginiac, 1986).

  • Synthesis of Propyl Lithium : The compound is used in the synthesis of 3-(2′-ethoxyethoxy)propyl lithium, which can act as an anion polymerization initiator (Feng, 2005).

  • Aromatisation and Pyridine Synthesis : It participates in reactions leading to the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines, which can be further used to produce 3-substituted 2-(methylthio)pyridines (Nedolya et al., 2002).

  • Germylation and Silylation : It is involved in the germylation and silylation of phenoxy- and phenylthiopropynes and phenoxyallene (Lyashenko et al., 1981).

  • Synthesis of Fluorescent Dihydrofuran Derivatives : The compound undergoes homocoupling and cyclization reactions to produce fluorescent 2,3-dihydrofuran derivatives (Funayama et al., 2005).

  • Chemical Insights from High-Resolution X-Ray Photoelectron Spectroscopy : Studies involving propyne, including its derivatives, contribute to understanding the effects of initial-state charge distribution and final-state charge redistribution on ionization energies and acidities (Saethre et al., 2001).

  • Synthesis of Ethyl Arylpropiolates : It is used in the palladium-catalyzed cross-coupling reaction to synthesize ethyl arylpropiolates (Sakamoto et al., 1992).

Safety And Hazards

1-Propyne, 3-(1-ethoxyethoxy)- is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-(1-ethoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBBTQJLUGADEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885061
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyne, 3-(1-ethoxyethoxy)-

CAS RN

18669-04-0
Record name 3-(1-Ethoxyethoxy)-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18669-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018669040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-ethoxyethoxy)propyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 20 g (0.36 mol) of 2-propyn-1-ol in 637 ml (6.66 mol) of ethyl vinyl ether was treated at 0° under argon with 1.27 ml (16.7 mmol) of trifluoroacetic acid and the mixture was subsequently stirred at room temperature for 65 hours. 1.3 g of sodium carbonate were added, the reaction mixture was stirred at room temperature for a further 30 minutes and concentrated on a rotary evaporator. Distillation of the residue under reduced pressure yielded 1-(1-ethoxyethoxy)-2-propyne of boiling point 55°/30 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
637 mL
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyne, 3-(1-ethoxyethoxy)-
Reactant of Route 2
Reactant of Route 2
1-Propyne, 3-(1-ethoxyethoxy)-
Reactant of Route 3
Reactant of Route 3
1-Propyne, 3-(1-ethoxyethoxy)-
Reactant of Route 4
Reactant of Route 4
1-Propyne, 3-(1-ethoxyethoxy)-
Reactant of Route 5
Reactant of Route 5
1-Propyne, 3-(1-ethoxyethoxy)-
Reactant of Route 6
Reactant of Route 6
1-Propyne, 3-(1-ethoxyethoxy)-

Citations

For This Compound
1
Citations
II Hejazi, R Khanam, SH Mehdi, AR Bhat… - Biomedicine & …, 2017 - Elsevier
Plant-derived substances (phytochemicals) are well recognized as sources of pharmacologically potent drugs in the treatment of several oxidative stress related disorders. Our study …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.